molecular formula C13H17Cl2N3S B3001423 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216829-51-4

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B3001423
CAS No.: 1216829-51-4
M. Wt: 318.26
InChI Key: JPSKYUCFONSNQD-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzothiazole derivative characterized by a chloro substituent at position 5, a methyl group at position 4, and a 4-methylpiperazinyl moiety at position 2 of the benzothiazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-9-10(14)3-4-11-12(9)15-13(18-11)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKYUCFONSNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminobenzothiazole with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, enhancing the development of novel compounds with desired properties .

Biology

This compound has been extensively studied for its biological activities , including:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against various pathogens.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in viral disease treatment.
  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation, particularly in specific cancer types .

Medicine

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is being explored for its therapeutic applications:

  • Neurodegenerative Diseases : Its interaction with acetylcholinesterase positions it as a potential treatment for conditions like Alzheimer's disease .
  • Drug Development : The compound's unique structure aids in the design of new drugs targeting various diseases, including cancer and infections .

Industrial Applications

In industrial settings, this compound is valuable for:

  • Material Development : It is used in creating new materials with specific chemical properties.
  • Chemical Precursor : Serves as a precursor for synthesizing other industrially relevant chemicals .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride demonstrated significant inhibition of cell growth in breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is highly modular, with substituents influencing physicochemical and pharmacological properties. Key comparisons include:

Position 2 Substituents
  • Target Compound: A 4-methylpiperazinyl group at position 2. Piperazine derivatives are known to enhance solubility and receptor affinity due to their basic nitrogen atoms .
  • Compound 8 () : Features a 4-(4-chlorophenyl)piperazinylbutyl chain at position 2. The extended alkyl linker and chlorophenyl group may increase lipophilicity and alter 5HT1A/SERT binding compared to the target’s shorter 4-methylpiperazinyl group .
  • LY2409881 Hydrochloride (): Contains a 4-methylpiperazinylpropylamino group on a pyrimidine-benzo[b]thiophene core. While structurally distinct, its piperazinyl moiety highlights the importance of this group in modulating pharmacokinetics .
Halogen and Methyl Substituents
  • Target Compound : Chloro at position 5 and methyl at position 4. Chlorine’s electron-withdrawing effects may stabilize the aromatic system, while the methyl group adds steric bulk.
  • Analogs: 5-Chloro-2-(methylthio)benzo[d]thiazole (similarity score 0.97) and 4-chloro-2-(methylthio)benzo[d]thiazole (similarity score 0.94). The positional isomerism (Cl at 4 vs.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Compounds
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Pharmacological Notes
Target Compound 5-Cl, 4-Me, 2-(4-Me-piperazinyl) Not reported Not reported Hypothesized 5HT1A/SERT modulation
Compound 8 Hydrochloride () 2-(4-(4-Cl-Ph-piperazinyl)butyl) 214–216 48 Demonstrated 5HT1A/SERT activity
5-Chloro-2-(methylthio)benzo[d]thiazole () 5-Cl, 2-SMe Not reported Not reported Structural analog with high similarity
LY2409881 Hydrochloride () Benzo[b]thiophene core, 4-Me-piperazinyl Not reported Not reported Kinase inhibition applications
Key Observations:
  • Melting Points : Hydrochloride salts (e.g., Compound 8) exhibit higher melting points (214–216°C) due to ionic interactions, suggesting similar stability for the target compound .
  • Bioactivity : Piperazinyl-substituted benzothiazoles (e.g., Compound 8) show affinity for serotonin receptors, while methylthio analogs () may lack this due to reduced basicity .

Biological Activity

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is C13H17ClN3SC_{13}H_{17}ClN_3S, with a molecular weight of 318.3 g/mol. The compound features a chloro group, a methyl group, and a piperazine ring, which contribute to its unique biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were assessed against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0

These findings suggest that 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride could be a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antimicrobial effects, the compound has been evaluated for antiviral activity. A study focusing on hepatitis C virus (HCV) inhibition showed that derivatives of benzo[d]thiazole exhibited significant antiviral properties, indicating that similar structural compounds could also possess these activities. The EC50 values for some derivatives were reported in the nanomolar range, suggesting high potency .

Anticancer Activity

The anticancer potential of 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has been explored in various cancer cell lines. Notably, studies have shown that the compound induces apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-710.38Caspase activation
MDA-MB-23112.50Caspase activation

Flow cytometry assays confirmed that treatment with the compound resulted in increased p53 expression levels, further supporting its role as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated various pyrazole derivatives alongside benzo[d]thiazole compounds for their antimicrobial properties. The results indicated that compounds similar to 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride displayed strong inhibition against biofilm formation in Staphylococcus aureus .
  • Anticancer Mechanism : Research conducted on the apoptotic effects of benzo[d]thiazole derivatives demonstrated that these compounds could effectively target cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation .

Q & A

Q. What statistical frameworks are recommended for optimizing synthesis yields?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like temperature (60–120°C), catalyst loading (0.1–1.0 eq), and reaction time (4–24 h). Response surface modeling identifies optimal conditions with minimal experiments .

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